molecular formula C11H14O2S B7769424 Allyl(2,5-dimethoxyphenyl)sulfane CAS No. 51506-45-7

Allyl(2,5-dimethoxyphenyl)sulfane

Cat. No.: B7769424
CAS No.: 51506-45-7
M. Wt: 210.29 g/mol
InChI Key: DJBMQWRRJCZOSP-UHFFFAOYSA-N
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Description

Allyl(2,5-dimethoxyphenyl)sulfane: is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of an allyl group attached to a 2,5-dimethoxyphenyl ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2,5-dimethoxyphenyl)sulfane typically involves the reaction of 2,5-dimethoxyphenylthiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl(2,5-dimethoxyphenyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted phenyl sulfides

Scientific Research Applications

Chemistry: Allyl(2,5-dimethoxyphenyl)sulfane is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and applications .

Mechanism of Action

The mechanism of action of Allyl(2,5-dimethoxyphenyl)sulfane involves its interaction with molecular targets through its sulfur atom and allyl group. The sulfur atom can form bonds with various electrophiles, while the allyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

  • Allyl(2,4-dimethoxyphenyl)sulfane
  • Allyl(3,5-dimethoxyphenyl)sulfane
  • Allyl(2,5-dimethoxyphenyl)disulfane

Comparison: Allyl(2,5-dimethoxyphenyl)sulfane is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1,4-dimethoxy-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-4-7-14-11-8-9(12-2)5-6-10(11)13-3/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBMQWRRJCZOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476797
Record name Benzene, 1,4-dimethoxy-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51506-45-7
Record name Benzene, 1,4-dimethoxy-2-(2-propenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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